L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine
Description
L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine (CAS: 628708-63-4) is a linear tetrapeptide with the sequence Leu-Pro-Tyr-Ile. Its molecular formula is C₂₆H₄₀N₄O₆, and it has a molecular weight of 504.619 g/mol . Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 5 and 7, respectively.
- Topological polar surface area (TPSA): 162 Ų.
- XLogP: 0.1, indicating moderate hydrophobicity.
- Stereochemistry: Five defined stereocenters, ensuring structural specificity .
Proline (Pro) imposes conformational rigidity, while leucine (Leu) and isoleucine (Ile) contribute to hydrophobic interactions .
Properties
CAS No. |
628708-63-4 |
|---|---|
Molecular Formula |
C26H40N4O6 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C26H40N4O6/c1-5-16(4)22(26(35)36)29-23(32)20(14-17-8-10-18(31)11-9-17)28-24(33)21-7-6-12-30(21)25(34)19(27)13-15(2)3/h8-11,15-16,19-22,31H,5-7,12-14,27H2,1-4H3,(H,28,33)(H,29,32)(H,35,36)/t16-,19-,20-,21-,22-/m0/s1 |
InChI Key |
FAWBTZNFVJBYOV-XSXWSVAESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can yield free thiols.
Scientific Research Applications
L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Used in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Below is a comparative table of L-Leucyl-L-prolyl-L-tyrosyl-L-isoleucine and related peptides:
| Compound Name (CAS) | Sequence | Molecular Formula | Molecular Weight (g/mol) | Key Residues | H-Bond Donors/Acceptors | XLogP | Unique Features |
|---|---|---|---|---|---|---|---|
| This compound (628708-63-4) | Leu-Pro-Tyr-Ile | C₂₆H₄₀N₄O₆ | 504.619 | Leu, Pro, Tyr, Ile | 5/7 | 0.1 | High TPSA, rigid Pro residue |
| Glycylglycyl-L-prolyl-L-isoleucine (494835-25-5) | Gly-Gly-Pro-Ile | C₁₅H₂₆N₄O₅ | 342.39 | Gly, Pro, Ile | 4/6 | -1.2 | Increased hydrophilicity |
| L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine (823233-47-2) | Met-Tyr-Pro-Gly-Ile | C₂₇H₄₁N₅O₇S | 579.71 | Met, Tyr, Pro, Gly | 6/8 | 0.8 | Sulfur-containing (Met) |
| Glycyl-L-leucyl-L-alanyl-L-prolyl-L-tyrosyl-L-isoleucine (393169-54-5) | Gly-Leu-Ala-Pro-Tyr-Ile | C₃₁H₄₈N₆O₈ | 632.75 | Gly, Leu, Ala, Pro | 6/9 | 1.5 | Extended chain, Ala inclusion |
| L-Tyrosyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-isoleucine (140636-35-7) | Tyr-Leu-Leu-Pro-Ala-Ile | C₅₂H₈₃N₁₁O₁₁ | 1038.28 | Tyr, Leu, Pro, Ala | 9/11 | 2.3 | High molecular weight |
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